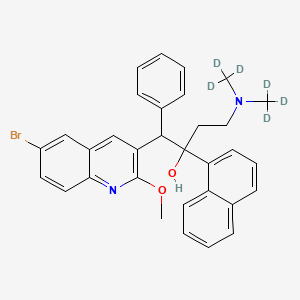
Bedaquiline-d6 (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Bedaquiline-d6 is a deuterated form of bedaquiline, an antibiotic used to treat multidrug-resistant tuberculosis. The “d6” indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can help in studying the pharmacokinetics and metabolic pathways of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Bedaquiline-d6 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the quinoline core: This is typically achieved through a series of condensation and cyclization reactions.
Introduction of the deuterium atoms: This can be done using deuterated reagents or by hydrogen-deuterium exchange reactions under specific conditions.
Final coupling reactions: These steps involve coupling the quinoline core with other molecular fragments to form the final product.
Industrial Production Methods
Industrial production of (Rac)-Bedaquiline-d6 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To maximize yield and purity.
Use of continuous flow reactors: For better control over reaction parameters.
Purification steps: Including crystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Bedaquiline-d6 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxide.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline.
Substitution: Halogenation and other substitution reactions can modify the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Halogenating agents: Such as N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further studied for their pharmacological properties.
Scientific Research Applications
(Rac)-Bedaquiline-d6 has several scientific research applications:
Pharmacokinetic studies: The deuterium atoms help in tracing the metabolic pathways of the drug.
Drug interaction studies: Understanding how (Rac)-Bedaquiline-d6 interacts with other drugs.
Mechanistic studies: Investigating the mechanism of action of bedaquiline.
Isotope effect studies: Studying the kinetic isotope effect in biological systems.
Mechanism of Action
(Rac)-Bedaquiline-d6 exerts its effects by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the bacteria’s energy production. By inhibiting ATP synthase, (Rac)-Bedaquiline-d6 effectively starves the bacteria of energy, leading to its death. The molecular targets include the c subunit of ATP synthase, and the pathways involved are related to cellular respiration and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
Bedaquiline: The non-deuterated form.
Delamanid: Another drug used to treat multidrug-resistant tuberculosis.
Pretomanid: A newer drug with a similar mechanism of action.
Uniqueness
(Rac)-Bedaquiline-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful for detailed pharmacokinetic and metabolic studies. This isotopic labeling helps in distinguishing the drug from its metabolites and provides insights into its metabolic stability and pathways.
Properties
Molecular Formula |
C32H31BrN2O2 |
|---|---|
Molecular Weight |
561.5 g/mol |
IUPAC Name |
4-[bis(trideuteriomethyl)amino]-1-(6-bromo-2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/i1D3,2D3 |
InChI Key |
QUIJNHUBAXPXFS-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)
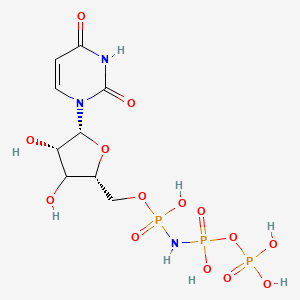
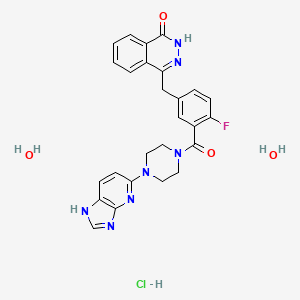
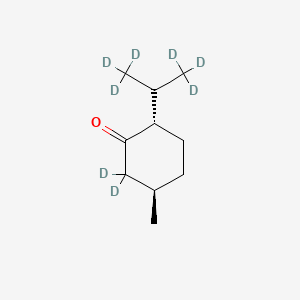
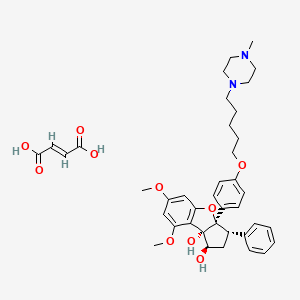
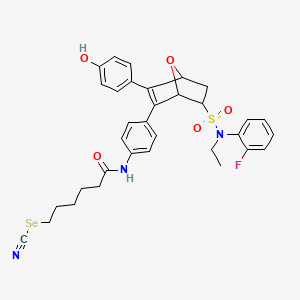
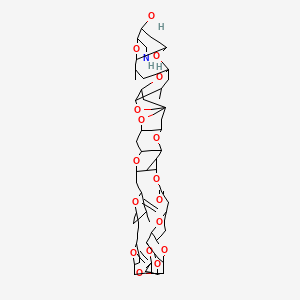
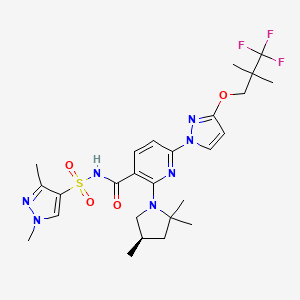
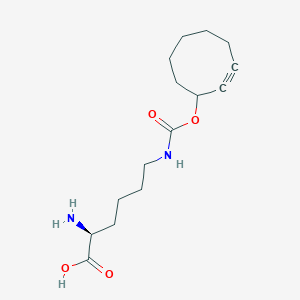
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)

![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)
![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)
